2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

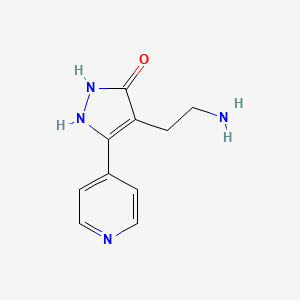

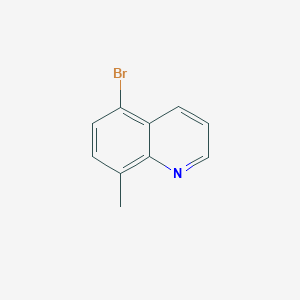

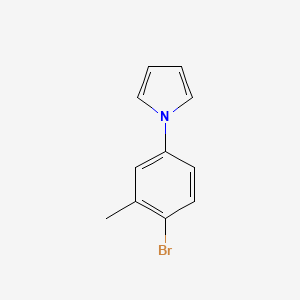

“2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” is a chemical compound with the molecular formula C11H15N3O2S2 . It is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring .

Molecular Structure Analysis

The molecular structure of “2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” consists of a benzothiazole ring substituted at the 2-position with an amino group and at the 6-position with a sulfonamide group . The sulfonamide group is further substituted with two ethyl groups .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide” are not available, benzothiazoles are known to participate in various chemical reactions. For instance, they can undergo reactions with aldehydes to form 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Benzothiazole-2-sulfonamides, including compounds like 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide, react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction, which occurs under mild conditions, can be used as a deprotection method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).

Biological Activities

- Antibacterial and Antifungal Applications : 2-Amino substituted benzothiazoles have been synthesized and screened for their antibacterial and antifungal activities, indicating their potential use in microbial studies (Patel & Agravat, 2007).

- Carbonic Anhydrase Inhibition : Benzothiazole sulfonamides have been studied for their inhibition of human carbonic anhydrase isoforms, with some derivatives showing significant inhibitor potential (Abdoli et al., 2017).

Organosulfur Compounds in Medicinal Chemistry

- New organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, have been synthesized and analyzed for their antimicrobial activity and drug likeness, demonstrating the medicinal potential of such compounds (Hassan et al., 2021).

Electrophysiological Activity

- N-Substituted imidazolylbenzamides and benzene-sulfonamides, related to the benzothiazole sulfonamide structure, have been synthesized and their cardiac electrophysiological activities studied, showing potential as selective class III agents (Morgan et al., 1990).

Synthetic Methods and Applications

- A variety of methods for synthesizing benzothiazole sulfonamides have been explored, indicating the versatility of these compounds in chemical synthesis (Zálešák et al., 2021).

Anticonvulsant Activity

- Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential, with some compounds showing significant activity (Khokra et al., 2019).

Propiedades

IUPAC Name |

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-3-14(4-2)18(15,16)8-5-6-9-10(7-8)17-11(12)13-9/h5-7H,3-4H2,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPGPUBYXHHUNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406080 |

Source

|

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

17901-14-3 |

Source

|

| Record name | 2-Amino-N,N-diethyl-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17901-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)